molecular formula C9H12BrClFN B13469343 2-(4-Bromo-2-fluorophenyl)propan-1-amine hydrochloride

2-(4-Bromo-2-fluorophenyl)propan-1-amine hydrochloride

Cat. No.: B13469343
M. Wt: 268.55 g/mol
InChI Key: CULIBVROOBUFCA-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H11BrFN·HCl It is a derivative of phenylpropanamine, characterized by the presence of bromine and fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)propan-1-amine hydrochloride typically involves the following steps:

    Bromination and Fluorination: The starting material, phenylpropanamine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.

    Amine Formation: The intermediate compound is then subjected to amination reactions to form the propan-1-amine structure.

    Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the desired chemical reactions.

    Catalysts and Reagents: Using appropriate catalysts and reagents to enhance reaction efficiency and selectivity.

    Purification: Employing purification techniques such as crystallization, filtration, and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various halogenating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenylpropanamine derivatives with different functional groups.

Scientific Research Applications

2-(4-Bromo-2-fluorophenyl)propan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and chemical reactions to study reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)propan-1-amine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)propan-2-amine hydrochloride: A similar compound with a fluorine atom on the phenyl ring but lacking the bromine atom.

    2-(2-Bromo-4-fluorophenyl)propan-2-amine hydrochloride: Another similar compound with different positions of bromine and fluorine atoms on the phenyl ring.

Uniqueness

2-(4-Bromo-2-fluorophenyl)propan-1-amine hydrochloride is unique due to the specific positioning of bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C9H12BrClFN

Molecular Weight

268.55 g/mol

IUPAC Name

2-(4-bromo-2-fluorophenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H11BrFN.ClH/c1-6(5-12)8-3-2-7(10)4-9(8)11;/h2-4,6H,5,12H2,1H3;1H

InChI Key

CULIBVROOBUFCA-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=C(C=C(C=C1)Br)F.Cl

Origin of Product

United States

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